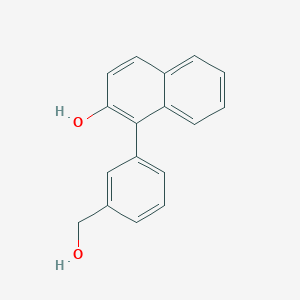

1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-[3-(hydroxymethyl)phenyl]naphthalen-2-ol |

InChI |

InChI=1S/C17H14O2/c18-11-12-4-3-6-14(10-12)17-15-7-2-1-5-13(15)8-9-16(17)19/h1-10,18-19H,11H2 |

InChI Key |

GSFVGSMAQQVYGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)CO)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 1 3 Hydroxymethyl Phenyl Naphthalen 2 Ol and Its Analogs

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 1-(3-(hydroxymethyl)phenyl)naphthalen-2-ol and its analogs, this technique provides critical insights into crystal packing, molecular conformation, and the non-covalent interactions that govern the supramolecular architecture.

Polymorphic Forms and Crystallographic Variations

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules and can be anticipated for this compound. americanpharmaceuticalreview.commdpi.com Different polymorphs arise from variations in crystallization conditions such as solvent, temperature, and pressure, which influence the kinetic and thermodynamic pathways of crystal growth. americanpharmaceuticalreview.com These distinct crystalline forms can exhibit significant differences in their physical properties.

While specific polymorphic forms of this compound are not detailed in the available literature, analysis of analogous compounds demonstrates the potential for crystallographic variations. mdpi.comnih.gov For example, studies on other aromatic alcohols and amides have revealed polymorphs that differ in their space group, unit cell dimensions, and the number of molecules in the asymmetric unit (Z'). mdpi.comnih.gov One polymorph might crystallize with a single molecule in the asymmetric unit, while another might contain two, leading to different packing efficiencies and intermolecular interaction patterns. mdpi.com

| Crystallographic Parameter | Hypothetical Polymorph A | Hypothetical Polymorph B |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| a (Å) | 9.45 | 10.84 |

| b (Å) | 10.12 | 16.65 |

| c (Å) | 29.01 | 9.78 |

| β (°) | 91.55 | 90 |

| Volume (ų) | 2768 | 1767 |

| Z' (Asymmetric Units) | 1 | 2 |

This table presents hypothetical crystallographic data for two potential polymorphs of an analog of this compound, based on data from related structures to illustrate potential variations. mdpi.comnih.govnih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of two hydroxyl groups—one phenolic and one benzylic—in this compound dictates that hydrogen bonding is the primary driving force for its crystal packing. In the solid state, these groups act as both hydrogen bond donors and acceptors, leading to the formation of extensive and robust networks.

| Interaction Type | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle (°) |

|---|---|---|---|---|

| O-H···O (Intermolecular) | 0.82 - 0.94 | 1.79 - 1.94 | 2.72 | 148 - 169 |

| O-H···N (Intramolecular) | 0.82 | 1.87 - 1.89 | 2.58 - 2.59 | 142 - 147 |

| N-H···O (Intermolecular) | 0.88 | 1.92 | 2.69 | 144 |

This table summarizes typical hydrogen bond geometries observed in analogs of this compound, providing a reference for expected values. nih.govnih.govnih.govscielo.org.za

Solution-State Spectroscopic Characterization (Beyond Routine Identification)

In solution, spectroscopic methods are employed to understand the dynamic behavior of this compound, including its preferred conformation, potential for tautomerism, and characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR are used not just for routine identification but to investigate its conformational preferences and potential tautomeric equilibria.

In solution, free rotation exists around the single bond connecting the phenyl and naphthyl rings. The dihedral angle between these two rings is a key conformational parameter. nih.govnih.gov Advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the through-space proximity of protons on the different rings, providing insight into the time-averaged preferred conformation. Studies on similar structures have shown that significant twisting between the aromatic systems is common to relieve steric hindrance. nih.govnih.gov

Furthermore, the naphthalen-2-ol moiety can potentially exist in equilibrium with its keto tautomer. While the phenolic form is generally more stable for naphthols, the equilibrium can be influenced by factors such as solvent polarity and temperature. nih.govnih.gov High-resolution NMR, particularly ¹³C NMR, can distinguish between the two forms. Variable-temperature NMR experiments can be employed to study the dynamics of this exchange; at low temperatures, the exchange may be slowed enough to observe signals for both tautomers separately. researchgate.netfu-berlin.de

| NMR Parameter | Phenolic Tautomer (Expected) | Keto Tautomer (Hypothetical) |

|---|---|---|

| ¹³C Shift (C-OH) | ~155-160 ppm | N/A |

| ¹³C Shift (C=O) | N/A | ~190-200 ppm |

| ¹H Shift (OH) | Broad, variable (5-9 ppm) | Sharp, specific |

| ¹H Shift (CH₂) | N/A | ~4.0-4.5 ppm (sp³ C) |

This table illustrates hypothetical key NMR chemical shift differences that would be used to distinguish between the phenol (B47542) and keto tautomers of the naphthalen-2-ol moiety. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, which are sensitive to both the functional groups present and the molecule's local environment.

For this compound, the IR spectrum is expected to be dominated by a broad O-H stretching band for the hydrogen-bonded hydroxyl groups, typically in the 3500-3200 cm⁻¹ region. kahedu.edu.in Distinct stretching vibrations for the aromatic C-H bonds (above 3000 cm⁻¹) and C=C bonds of the aromatic rings (approx. 1600-1450 cm⁻¹) would also be prominent.

These techniques are particularly powerful for studying polymorphism. americanpharmaceuticalreview.com Because polymorphs differ in their crystal packing and intermolecular interactions (especially hydrogen bonding), their vibrational spectra can show distinct differences. americanpharmaceuticalreview.comazom.com These may manifest as shifts in the frequency of the O-H stretching band, changes in the relative intensities of peaks, or the appearance of new bands in the fingerprint region (below 1500 cm⁻¹). americanpharmaceuticalreview.com Low-frequency Raman or Far-IR spectroscopy is especially sensitive to lattice vibrations, which are the collective motions of molecules in the crystal, making these techniques ideal for distinguishing between polymorphic forms. azom.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change in Polymorphs |

|---|---|---|

| O-H Stretch (H-bonded) | 3500 - 3200 | Significant frequency shifts and changes in band shape |

| Aromatic C-H Stretch | 3100 - 3000 | Minor shifts |

| Aromatic C=C Stretch | 1620 - 1450 | Shifts in frequency and relative intensity |

| C-O Stretch (Phenol) | ~1260 - 1180 | Sensitive to H-bonding environment |

| Lattice Vibrations (Far-IR/Raman) | < 200 | Appearance/disappearance of peaks, large shifts |

This table outlines the characteristic vibrational bands for this compound and highlights how these bands can be affected by polymorphism. americanpharmaceuticalreview.comazom.comresearchgate.net

Mass Spectrometry for Isotopic and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (Molecular Weight: 250.29 g/mol ), the mass spectrum would provide the molecular ion peak (M⁺•) at m/z 250.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. chemguide.co.uk For this compound, several key fragmentation pathways can be predicted based on the functional groups present: libretexts.orglibretexts.org

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), which would result in a fragment ion at m/z 232. libretexts.orglibretexts.org

Benzylic Cleavage: Cleavage of the bond adjacent to the phenyl ring can lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), yielding a fragment at m/z 219, or the formation of a stable hydroxymethylbenzyl cation.

Alpha-Cleavage: Cleavage of the C-C bond between the phenyl and naphthyl rings is a likely pathway, which could generate fragment ions corresponding to the hydroxymethylphenyl cation (m/z 107) or the naphthalen-2-ol cation (m/z 143).

Aromatic Ring Fragmentation: Further fragmentation can involve the characteristic breakdown of the stable naphthalene (B1677914) and benzene (B151609) ring systems.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the parent ion and its fragments, allowing for the calculation of their elemental compositions and confirming their identities. nih.gov

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 250 | [C₁₇H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 232 | [C₁₇H₁₂O]⁺• | Loss of H₂O |

| 221 | [C₁₆H₁₃O]⁺ | Loss of •CHO |

| 143 | [C₁₀H₇O]⁺ | Cleavage of inter-ring C-C bond |

| 107 | [C₇H₇O]⁺ | Cleavage of inter-ring C-C bond |

This table presents predicted major fragments for this compound under electron ionization mass spectrometry. libretexts.orglibretexts.orgnih.gov

Computational Chemistry and Theoretical Investigations of 1 3 Hydroxymethyl Phenyl Naphthalen 2 Ol

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.net For 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its fundamental chemical nature. researchgate.net

The electronic structure of a molecule is fundamental to its stability and reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Calculated Electronic Properties (Illustrative) Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates the typical output of such a calculation.

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.5 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 | Indicates chemical reactivity and stability. |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. asrjetsjournal.orgresearchgate.net These descriptors, based on conceptual DFT, include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.govasrjetsjournal.org These values help predict how the molecule will interact with other chemical species. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to identify reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov For this compound, the MEP map would likely show regions of negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the hydroxyl groups, indicating sites for nucleophilic attack. nih.gov

Table 2: Global Reactivity Descriptors (Illustrative) Note: Specific calculated values for this compound are not available in the cited literature. The table illustrates the typical output of such a calculation.

| Descriptor | Symbol | Formula | Description |

| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | (IP + EA) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η | The reciprocal of hardness. |

| Electrophilicity Index | ω | χ² / (2η) | A measure of the electrophilic power of a molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Furthermore, MD simulations are invaluable for studying solvation effects. researchgate.netpsu.edu By placing the molecule in a simulated box of solvent molecules (e.g., water), the simulation can model how the solvent influences the conformational preferences. researchgate.net The hydroxyl groups of this compound would form hydrogen bonds with water molecules, which could stabilize certain conformations over others. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies with Relevant Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.uanih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. dntb.gov.uanih.gov

For this compound, molecular docking could be used to screen for potential biological targets. The molecule would be docked into the active sites of various proteins to calculate a binding energy, which indicates the stability of the protein-ligand complex. nih.gov The results would also provide a 3D visualization of the binding mode, detailing key interactions such as hydrogen bonds (e.g., via the hydroxyl groups) and hydrophobic interactions (e.g., via the aromatic rings) that stabilize the complex. researchgate.net

Table 3: Hypothetical Molecular Docking Results (Illustrative) Note: This table is a hypothetical representation of docking results against potential protein targets.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Estrogen Receptor Alpha | -9.5 | Arg394, Glu353, His524 | Hydrogen bonds, π-π stacking |

| Cyclooxygenase-2 (COX-2) | -8.8 | Tyr385, Ser530, Arg120 | Hydrogen bonds, hydrophobic interactions |

| Tyrosine Kinase | -8.2 | Thr790, Met793, Asp855 | Hydrogen bonds, van der Waals forces |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. conicet.gov.arresearchgate.net To develop a QSAR model for compounds related to this compound, a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations, IC50) would be required. nih.gov

Molecular descriptors (numerical representations of chemical information) would be calculated for each compound in the series using methods like DFT. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov No specific QSAR/QSPR studies for this compound have been identified in the literature.

Structure Activity Relationship Sar Studies of 1 3 Hydroxymethyl Phenyl Naphthalen 2 Ol Derivatives

Impact of Substituents on the Phenyl Ring and Hydroxymethyl Group on Biological Interactions

The phenyl ring and its hydroxymethyl substituent are key areas for modification to explore and optimize biological interactions. The position and nature of substituents can dramatically alter a compound's electronic properties, steric profile, and hydrogen bonding capacity.

The position of the substituent is also crucial. Ortho, meta, and para substitutions can orient the functional groups in different regions of a binding pocket. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a trifluoromethyl group at the 2-position of the phenyl ring with an electron-withdrawing nitro group led to a seven-fold loss in activity, whereas an electron-donating methoxy (B1213986) group provided comparable activity. acs.org

Hydroxymethyl Group Modifications: The benzylic hydroxymethyl group (-CH₂OH) is a significant feature, likely acting as a hydrogen bond donor and/or acceptor. Its presence and position are critical for molecular recognition. In SAR studies of the compound YC-1, which features a hydroxymethyl group on a furan (B31954) ring, this group was found to be crucial for its inhibitory activity. nih.gov Replacing the hydroxymethyl group with hydrogen or a sulfonamide group led to a significant reduction in activity. nih.gov This suggests that the hydrogen-bonding capability of the alcohol is essential for its biological function.

Further modifications, such as converting the alcohol to an ether (-CH₂OR) or an ester (-CH₂OCOR), can modulate lipophilicity and steric bulk, which in turn affects cell permeability and binding affinity. In some cases, converting the alcohol to an ether has resulted in increased activity. nih.gov

Interactive Table: Hypothetical SAR of Phenyl Ring and Hydroxymethyl Group Modifications

| Modification | Position | Substituent (R) | Expected Impact on Biological Interaction |

|---|---|---|---|

| Phenyl Ring | Ortho, Meta, Para | -Cl, -F (EWG) | May increase binding affinity through halogen bonds. |

| Phenyl Ring | Ortho, Meta, Para | -OCH₃, -CH₃ (EDG) | Could enhance hydrophobic interactions. |

| Phenyl Ring | Para | -COOH, -SO₂NH₂ | May introduce key hydrogen bonding interactions. |

| Hydroxymethyl | 3-position | -CH₂OCH₃ (Ether) | Increases lipophilicity, may improve cell permeability. |

| Hydroxymethyl | 3-position | -CHO (Aldehyde) | Alters electronic profile and hydrogen bonding capacity. |

Influence of Naphthalene (B1677914) Ring Substitution Patterns on Molecular Recognition

Different substitution patterns can alter the molecule's interaction with a target. For instance, in a series of naphthalene-based inhibitors of SARS-CoV papain-like protease (PLpro), the naphthalene moiety was shown to bind within specific subsites of the enzyme, inducing a conformational change. nih.govnih.gov The placement of substituents can direct the orientation of the molecule within the binding pocket.

Studies on various naphthalene derivatives have highlighted the importance of specific substituents. For example, the presence of halogen atoms can be crucial for maintaining potency, potentially through the formation of halogen bonds. rsc.org In a study of naphthalen-1-yl-acetic acid hydrazides, compounds with ortho-bromo, methoxy, and hydroxy substituents were found to be the most active antimicrobials. nih.gov Similarly, in a series of naphthalene-chalcone hybrids, substitution at the second position of the naphthalene ring was found to increase activity. nih.gov The introduction of bulky or polar groups can either enhance binding by occupying a specific pocket or decrease it due to steric hindrance.

Interactive Table: Effect of Naphthalene Ring Substituents on Activity

| Position | Substituent | Observed Effect in Naphthalene Derivatives | Potential Influence on Molecular Recognition |

|---|---|---|---|

| C-6 | Hydroxy (-OH) | Often important for activity in 2-phenylnaphthalene (B165426) compounds. baranlab.org | Acts as a key hydrogen bond donor/acceptor. |

| C-3 | Bromo (-Br) | Can enhance potency in naphthoquinones. rsc.org | Participates in halogen bonding and increases lipophilicity. |

| C-4 | Methoxy (-OCH₃) | Important for activity in some sulphonamide derivatives. nih.gov | Can engage in hydrogen bonding and hydrophobic interactions. |

Stereochemical Considerations and Atropisomerism in Biaryl Naphthalene Systems

The 1-(3-(hydroxymethyl)phenyl)naphthalen-2-ol scaffold is a biaryl system, which can exhibit a form of axial chirality known as atropisomerism. stereoelectronics.org Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the C-C bond connecting the phenyl and naphthalene rings. researchgate.netnih.gov If the steric barrier to rotation is high enough (typically with a rotational energy barrier >20 kcal/mol), the individual isomers (rotamers) can be isolated. researchgate.net

The existence of stable atropisomers depends on the size of the substituents ortho to the inter-ring bond. In the parent compound, the substituents are a hydroxyl group on the naphthalene ring and a hydrogen on the phenyl ring. While this may not create a significant barrier to rotation, the introduction of bulky groups at the positions ortho to the connecting bond (e.g., at the C2' and C6' positions of the phenyl ring or the C8 position of the naphthalene ring) could lead to stable atropisomers.

Atropisomerism is a critical consideration in medicinal chemistry because different atropisomers can have vastly different biological activities, potencies, and toxicological profiles. nih.govrsc.org Biological systems, being chiral, can differentiate between these isomers. nih.gov One atropisomer may fit perfectly into a receptor's binding site, while the other may bind weakly or not at all, or even bind to an entirely different off-target protein. nih.gov

LaPlante has classified atropisomers into three classes based on their half-life of racemization at 37 °C: nih.gov

Class 1: Rapidly interconverting (t₁/₂ < 60 s). These are typically treated as achiral but may adopt a specific conformation upon binding.

Class 2: Moderately stable (60 s < t₁/₂ < 4.5 years). These can present challenges in drug development due to potential in-vivo racemization.

Class 3: Stable (t₁/₂ > 4.5 years). These can be developed as single, stable stereoisomers. nih.govacs.org

Therefore, when designing derivatives of this compound, it is essential to consider the potential for creating stable atropisomers and to evaluate the biological activity of each isomer separately.

Bioisosteric Transformations within the this compound Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net

Naphthalene Ring Bioisosteres: The naphthalene ring can be replaced with other bicyclic aromatic or heteroaromatic systems to modulate properties like solubility, metabolism, and receptor interactions. For example, benzazaborinines have been successfully used as bioisosteric replacements for naphthalene in compounds like propranolol, showing comparable potency and improved pharmacokinetic profiles. acs.orgresearchgate.net Other potential replacements include quinoline, isoquinoline, or indole (B1671886) scaffolds.

Phenyl Ring Bioisosteres: The phenyl ring can also be replaced to explore new chemical space and improve properties. Common bioisosteres for a phenyl ring include other aromatic heterocycles like pyridine, thiophene, and furan. researchgate.net More recently, non-aromatic, rigid scaffolds have been used as phenyl mimics, such as cubanes and bicyclo[1.1.1]pentanes (BCPs). dundee.ac.uk These saturated bioisosteres can improve solubility and metabolic stability while maintaining a similar three-dimensional arrangement of substituents. domainex.co.uknih.gov

Hydroxymethyl Group Bioisosteres: The hydroxymethyl group is a key hydrogen-bonding component. It can be replaced by other groups that can perform similar functions. For example, a primary amide (-CONH₂) or a hydroxamic acid (-CONHOH) can also act as hydrogen bond donors and acceptors. An N-hydroxy-ureido group could also be a potential replacement. The choice of bioisostere can influence the pKa, stability, and metabolic profile of the resulting compound.

Interactive Table: Potential Bioisosteric Replacements

| Scaffold Moiety | Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| Bicyclic Core | Naphthalene | Benzazaborinine | Improve ADME properties while maintaining potency. acs.orgresearchgate.net |

| Bicyclic Core | Naphthalene | Quinoline/Isoquinoline | Introduce nitrogen for potential new interactions and improved solubility. |

| Aromatic Ring | Phenyl | Thiophene/Pyridine | Modify electronic properties and potential for hydrogen bonding. researchgate.net |

| Aromatic Ring | Phenyl | Bicyclo[1.1.1]pentane | Improve metabolic stability and solubility; reduce lipophilicity. dundee.ac.uk |

| Functional Group | -CH₂OH | -CONH₂ | Mimic hydrogen bonding properties. |

Comparative SAR Analysis with Other Naphthalene-Based Chemical Entities

Comparing the SAR of this compound with other naphthalene-based bioactive compounds can provide valuable insights into the general requirements for activity.

Naphthalene-based PLpro Inhibitors: In a series of naphthalene-based inhibitors for the SARS-CoV papain-like protease (PLpro), the naphthalene scaffold served as a crucial anchor, binding within hydrophobic subsites of the enzyme. nih.govnih.gov SAR studies revealed that small substituents on the naphthalene ring were well-tolerated and that the linkage and groups attached to the naphthalene core were critical for potent inhibition. This highlights the role of the naphthalene ring as a lipophilic scaffold for engaging with hydrophobic pockets in a target protein.

Naphthyl-based Anticancer Agents: In the development of naphthalene-1,4-dione analogues as anticancer agents, SAR analysis showed that incorporating an imidazole (B134444) ring and the presence of halogen atoms were crucial for potency. rsc.org This suggests that for certain targets, extending the naphthalene core with heterocyclic rings and specific electronic features can significantly enhance activity.

Naphthyl-based Antimicrobial Agents: Studies on various naphthalene derivatives have shown that their antimicrobial activity is highly dependent on the substitution pattern. ijpsjournal.com For example, the presence of chloro, hydroxy, and dimethylamino groups on the naphthalene ring of 2-pyrazoline (B94618) derivatives resulted in significant antimicrobial activity. ijpsjournal.com This underscores the importance of tailoring the substituents on the naphthalene core to achieve activity against specific biological targets.

Based on a comprehensive search of available scientific literature, there is currently no specific information published regarding the mechanistic studies of molecular interactions and biological activities of the chemical compound “this compound” for the outlined topics.

Extensive searches for data on this particular compound's engagement with biomolecular targets and its effects on cellular pathways have yielded no results. Specifically, there is no available research detailing:

Nucleic Acid Interaction Mechanisms: No studies were found describing the binding modes of this compound with DNA or RNA.

Enzyme Inhibition Kinetics: There is no published data on the kinetic and mechanistic analysis of this compound as an inhibitor for enzymes such as Tyrosinase or Sphingosine Kinase.

Receptor Binding Affinity: Information regarding the binding affinity and functional modulation of the P2Y14 receptor by this specific compound is not available.

Apoptosis and Cell Cycle Modulation: No in vitro studies detailing the induction of apoptosis or modulation of the cell cycle by this compound have been found.

ROS Scavenging and Antioxidant Mechanisms: The reactive oxygen species scavenging and antioxidant mechanisms of this compound have not been described in the scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline. The necessary data for this specific compound does not appear to be in the public domain.

Mechanistic Studies of Molecular Interactions and Biological Activities in Vitro Models

Cellular Pathway Interrogation in In Vitro Systems

Antimicrobial Mode of Action Studies in Pathogenic Microorganisms

The antimicrobial efficacy of a compound is intrinsically linked to its mechanism of action at the molecular level. For phenolic compounds like 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol, the mode of action is often multifaceted, targeting fundamental components of microbial cells. The structural characteristics of this compound—a naphthalene (B1677914) core providing lipophilicity, and hydroxyl groups capable of hydrogen bonding and mediating redox reactions—suggest potential interactions with key bacterial structures such as the cell wall and mechanisms like efflux pumps. Research into related phenolic and naphthyl derivatives provides a framework for understanding its likely antimicrobial strategies.

Bacterial Cell Wall and Membrane Disruption

The bacterial cell wall is a critical structure that provides rigidity and protection, making it a primary target for many antimicrobial agents. nih.gov Phenolic compounds are well-documented for their ability to disrupt the structural integrity of both the cell wall and the underlying cytoplasmic membrane. nih.govmdpi.com This disruption can occur through several mechanisms:

Alteration of Membrane Permeability: The lipophilic nature of the naphthalene ring in this compound likely facilitates its intercalation into the lipid bilayer of the bacterial cell membrane. This insertion can disrupt the membrane's fluidity and increase its permeability. nih.gov Increased permeability leads to the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids, ultimately resulting in cell death. nih.gov Studies on other phenols have demonstrated their capacity to cause considerable damage to the cytoplasmic membrane, leading to a loss of integrity. nih.gov

Morphological Changes: The disruption of the cell wall and membrane often leads to observable changes in bacterial morphology. For example, treatment of pathogenic bacteria like E. coli and P. aeruginosa with certain phenols has been shown to cause cytoplasm agglutination and the formation of pores in the cell wall membranes. mdpi.com Scanning electron microscopy has revealed that other natural compounds can induce structural changes on the external surfaces of bacteria, leading to cell membrane rupture or deformation. mdpi.com

The table below summarizes the observed effects of various phenolic compounds on the bacterial cell wall and membrane, providing insight into the potential mechanisms of this compound.

| Compound Class | Pathogen Example | Observed Mechanism of Action | Reference |

| Phenolic Acids | E. coli, S. aureus | Disruption of cell walls and metabolic processes, impeding enzyme activity. | mdpi.com |

| Terpenoids (e.g., Thymol) | Enterobacter sakazakii | Extensive membrane damage, membrane depolarization, decreased intracellular ATP. | mdpi.com |

| Flavonoids | S. aureus, E. coli | Disruption of bacterial cell membranes and inhibition of biofilm formation. | mdpi.com |

| Prenylated Indole (B1671886) Alkaloids | B. cereus, P. syringae | Induction of structural changes in the external surfaces, causing cell membrane rupture or deformation. | mdpi.com |

Efflux Pump Inhibition

Multidrug resistance in bacteria is frequently mediated by efflux pumps, which are membrane proteins that actively transport a wide range of antibiotics out of the cell, reducing their intracellular concentration to sub-lethal levels. mdpi.commdpi.com The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. mdpi.complos.org Compounds with a naphthalene scaffold have been identified as potent efflux pump inhibitors (EPIs).

One of the most extensively studied EPIs is Phenylalanine-arginine β-naphthylamide (PAβN), which contains a naphthalene moiety. plos.orgfrontiersin.org PAβN is a broad-spectrum EPI that is believed to act as a competitive inhibitor, competing with antibiotic substrates for binding to the efflux pump. nih.gov The structural similarity of the naphthalene core in this compound suggests it could potentially function in a similar manner.

The proposed mechanisms for efflux pump inhibition include:

Competitive Inhibition: The inhibitor molecule binds to the same site on the pump as the antibiotic, preventing the antibiotic from being expelled. nih.gov

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the pump, inducing a conformational change that inactivates it.

Disruption of Energy Source: Some inhibitors may interfere with the energy source of the pump, such as the proton motive force, thereby disabling its function.

The table below details prominent efflux pump inhibitors and their known mechanisms, highlighting the role of molecular structure in their activity.

| Efflux Pump Inhibitor | Target Bacteria | Pump Family Targeted | Proposed Mechanism | Reference |

| Phenylalanine-arginine β-naphthylamide (PAβN) | P. aeruginosa | Resistance-Nodulation-Division (RND) | Competitive substrate of the pump; also permeabilizes the outer membrane. | plos.orgnih.gov |

| 1-(1-Naphthylmethyl)-piperazine (NMP) | E. coli | RND (AcrAB-TolC) | Potentiates the activity of various antibiotics by inhibiting efflux. | nih.gov |

| Thioimidazoles | S. aureus | Major Facilitator Superfamily (MFS) | Inhibition of the MFS efflux pump. | frontiersin.org |

By inhibiting efflux pumps, a compound like this compound could act synergistically with conventional antibiotics, effectively lowering the minimum inhibitory concentration (MIC) required to kill or inhibit the growth of resistant bacterial strains.

Medicinal Chemistry and Rational Drug Design Approaches Utilizing the 1 3 Hydroxymethyl Phenyl Naphthalen 2 Ol Scaffold

Pharmacophore Modeling and Ligand-Based Design for Target Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the three-dimensional arrangement of essential molecular features responsible for a compound's biological activity. nih.gov For the 1-(3-(hydroxymethyl)phenyl)naphthalen-2-ol scaffold, a detailed analysis of its structure reveals several key pharmacophoric features that can be exploited to identify potential protein targets.

The primary features of this scaffold include:

Hydrogen Bond Donors (HBD): The two hydroxyl groups—one phenolic on the naphthalene (B1677914) ring and one benzylic alcohol—can act as crucial hydrogen bond donors, forming directed interactions within a target's binding site.

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the same hydroxyl groups can also serve as hydrogen bond acceptors.

Aromatic Rings (AR): The naphthalene and phenyl rings provide two distinct aromatic features. These can engage in π-π stacking, cation-π, or hydrophobic interactions with complementary residues in a receptor pocket.

Hydrophobic Features (HY): The fused ring system of naphthalene and the phenyl ring are significant hydrophobic regions that can drive binding through the displacement of water molecules.

These elements can be mapped into a 3D pharmacophore model. By screening large databases of known protein structures, this model can identify potential biological targets whose binding sites have a complementary arrangement of amino acid residues. This ligand-based approach allows for the generation of hypotheses about the molecule's mechanism of action, even in the absence of a known target. nih.gov

Interactive Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Specific Moiety | Potential Interaction | Role in Target Recognition |

| Hydrogen Bond Donor | Naphthalenic -OH | Donates proton to an acceptor (e.g., Asp, Glu, backbone C=O) | Anchoring, Specificity |

| Hydrogen Bond Donor | Benzylic -CH₂OH | Donates proton to an acceptor | Orientation, Specificity |

| Hydrogen Bond Acceptor | Naphthalenic -OH | Accepts proton from a donor (e.g., Lys, Arg, backbone N-H) | Anchoring, Specificity |

| Hydrogen Bond Acceptor | Benzylic -CH₂OH | Accepts proton from a donor | Orientation, Specificity |

| Aromatic/Hydrophobic | Naphthalene Core | π-π stacking, hydrophobic interactions | Core binding, Affinity |

| Aromatic/Hydrophobic | Phenyl Ring | π-π stacking, cation-π, hydrophobic interactions | Fine-tuning binding, Selectivity |

Scaffold Hopping and Fragment-Based Design in Lead Generation

Once a lead compound is identified, medicinal chemistry strategies aim to discover novel, structurally distinct molecules with similar or improved activity. Scaffold hopping and fragment-based design are powerful techniques for achieving this goal and expanding the intellectual property landscape.

Scaffold Hopping: This strategy involves replacing the central core of a molecule while retaining the 3D orientation of its key functional groups. uniroma1.itnih.gov For this compound, the 1-phenylnaphthalen-2-ol (B3052951) core could be replaced with bioisosteric alternatives. The goal is often to improve physicochemical properties such as solubility, metabolic stability, or synthetic accessibility, or to explore new binding modes. rsc.orgdtic.mil

Interactive Table 2: Hypothetical Scaffold Hopping Strategies

| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |

| Naphthalene | Quinoline / Isoquinoline | Introduce a nitrogen atom to improve solubility, add a hydrogen bond acceptor point, and modulate electronic properties. |

| Naphthalene | Benzofuran / Benzothiophene | Alter the core geometry and electronic nature while maintaining a fused aromatic system. |

| Phenyl | Pyridine / Pyrimidine | Introduce nitrogen atoms to enhance polarity, solubility, and potentially form new interactions with the target. |

Fragment-Based Design: This approach builds lead compounds from smaller, low-molecular-weight fragments that bind weakly but efficiently to a biological target. nih.gov The this compound scaffold can be deconstructed into its constituent fragments: "naphthalen-2-ol" and "3-(hydroxymethyl)phenyl." In a fragment-based campaign, these or similar fragments could be identified through biophysical screening methods. Subsequently, they can be either "grown" by adding functional groups to improve affinity or "linked" with other fragments that bind in adjacent pockets to create a more potent, drug-like molecule. nih.gov

Strategies for Lead Optimization and Enhancement of Molecular Recognition

Key optimization strategies would include:

Substitution Analysis: Placing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on both the naphthalene and phenyl rings to probe for additional binding pockets and enhance affinity.

Positional Isomerism: Moving the hydroxymethyl group on the phenyl ring (e.g., to the para or ortho position) to alter the vector and distance of its hydrogen bonding interactions.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation, thereby reducing the entropic penalty of binding.

These chemical modifications aim to improve the complementarity between the ligand and its target, leading to enhanced molecular recognition and a more favorable biological profile. nih.gov

Interactive Table 3: Illustrative SAR for Lead Optimization

| Modification on Scaffold | Rationale | Predicted Impact on Molecular Recognition |

| Add electron-withdrawing group (e.g., -F, -Cl) to phenyl ring | Modulate pKa of hydroxyl groups; explore halogen bonding | May increase binding affinity and/or selectivity. |

| Add electron-donating group (e.g., -CH₃, -OCH₃) to naphthalene ring | Increase electron density of the aromatic system | Could enhance π-π stacking interactions. |

| Convert -CH₂OH to -CH₂NH₂ or -C(O)NH₂ | Introduce different hydrogen bonding patterns and charge states | May allow for new salt-bridge or stronger H-bond interactions. |

| Replace naphthalenic -OH with -NH₂ or -SH | Alter hydrogen bonding capacity and acidity | Could differentiate binding between target isozymes. |

Development of Chemical Probes and Biosensors

The intrinsic fluorescence of the naphthalene moiety makes the this compound scaffold an excellent candidate for the development of chemical probes and biosensors. wikipedia.org These tools are invaluable for studying biological systems, visualizing target engagement in cells, and high-throughput screening.

A chemical probe based on this scaffold could be designed to operate via several mechanisms:

"Turn-On" or "Turn-Off" Fluorescence: The molecule could be modified so that its fluorescence is quenched in its unbound state but significantly increases upon binding to its target protein, or vice versa. This change in emission could be due to environmentally sensitive dyes attached to the scaffold or changes in the conformation of the scaffold itself upon binding.

Förster Resonance Energy Transfer (FRET): The scaffold could be used as a FRET donor or acceptor when paired with a fluorescently labeled protein or another binding partner, allowing for the quantitative measurement of binding events.

Derivatives of the related 2-hydroxy-1-naphthaldehyde (B42665) have been successfully employed as chemosensors, demonstrating the utility of the naphthaldehyde skeleton in sensing applications. nih.gov By strategically modifying the this compound structure, it is possible to create highly specific probes that report on the presence and activity of a particular biological target in real-time.

Exploration of 1 3 Hydroxymethyl Phenyl Naphthalen 2 Ol Derivatives in Catalysis and Advanced Materials Science

Application as Chiral Ligands in Asymmetric Synthesis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Naphthol-based structures, particularly axially chiral binaphthyls like BINOL, are well-established as privileged scaffolds for a wide variety of highly effective chiral ligands. These ligands coordinate with metal centers to create catalysts that can control the stereochemical outcome of a reaction, leading to high enantioselectivities.

A search for research pertaining to 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol or its direct derivatives as chiral ligands in asymmetric synthesis did not yield any specific studies. The potential for this molecule to act as a chiral ligand exists, particularly if resolved into its enantiomers. The presence of the hydroxyl groups on both the naphthalene (B1677914) and phenyl rings could allow it to act as a bidentate ligand. However, without experimental data, its efficacy, the types of reactions it might catalyze, and the achievable levels of enantioselectivity remain purely speculative.

Functional Naphthalene-Based Architectures in Material Science

Naphthalene and its derivatives are valuable building blocks in materials science due to their rigid, planar, and aromatic nature. These characteristics are exploited in the design of functional materials with specific optical, electronic, or structural properties. Applications range from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to fluorescent sensors and advanced polymers.

In this context, this compound possesses structural features that could theoretically be utilized in material science. The hydroxymethyl and hydroxyl groups offer reactive sites for polymerization or for grafting the molecule onto surfaces or into larger supramolecular assemblies. The naphthalene core provides the potential for π-π stacking interactions, which are crucial for charge transport in organic electronics.

However, a review of the current literature reveals no published research on the synthesis of polymers, liquid crystals, or other functional materials derived from this compound. As a result, no data on the properties or performance of such materials can be presented.

While the foundational structure of this compound suggests potential avenues for exploration in both catalysis and materials science, it remains a compound of theoretical interest rather than one of demonstrated application in these fields. Future research may yet uncover roles for this and similar molecules, but at present, there is a notable absence of scientific literature to support a detailed discussion of its use in asymmetric synthesis or as a component in advanced functional materials.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.